6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid
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Overview
Description
6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid is a complex organic compound belonging to the class of triterpenoids These compounds are known for their diverse biological activities and are often found in natural sources such as plants and fungi
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid involves multiple steps, typically starting from simpler triterpenoid precursors. The synthetic route often includes oxidation, reduction, and cyclization reactions under controlled conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification processes such as chromatography. Alternatively, chemical synthesis on an industrial scale can be achieved using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often leading to the formation of additional functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically resulting in the conversion of ketones to alcohols.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Ganoderic acid C 2: Another triterpenoid with similar structural features.
Dehydrotumulosic acid: Shares a similar core structure but differs in functional groups.
Uniqueness
6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid is unique due to its specific arrangement of functional groups and stereochemistry, which contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C30H44O4 |
---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
2-methyl-6-[(10S,13R,14R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23H,8-9,11-17H2,1-7H3,(H,33,34)/t18?,20?,23?,28-,29-,30+/m1/s1 |
InChI Key |
ZTKZZRIVAYGFSF-CIKGWGCPSA-N |
Isomeric SMILES |
CC(CCC=C(C)C(=O)O)C1CC[C@@]2([C@@]1(CCC3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
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